

Tacrine Hydrochloride (Hydrate): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tacrine hydrochloride (hydrate)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, formula, and physicochemical properties of tacrine hydrochloride and its hydrate forms. It includes a detailed summary of its mechanism of action, experimental protocols for its synthesis and analysis, and relevant spectroscopic data.

Molecular Structure and Formula

Tacrine hydrochloride is the hydrochloride salt of tacrine (1,2,3,4-tetrahydroacridin-9-amine). It is known to exist in anhydrous, monohydrate, and dihydrate forms.

The chemical structure of the tacrine cation consists of a fused four-ring system, with a primary amine group at the 9-position of the acridine core. The hydrochloride salt is formed by the protonation of this amine group.

- Molecular Formula (Anhydrous): $C_{13}H_{15}ClN_2$ [\[1\]](#)[\[2\]](#)
- Molecular Formula (Monohydrate): $C_{13}H_{15}ClN_2 \cdot H_2O$
- Molecular Formula (Dihydrate): $C_{13}H_{15}ClN_2 \cdot 2H_2O$
- IUPAC Name: 1,2,3,4-tetrahydroacridin-9-amine;hydrochloride[\[1\]](#)

Physicochemical and Quantitative Data

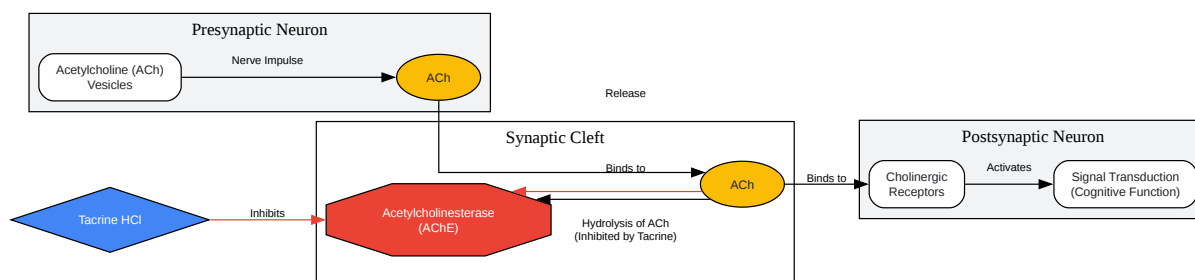
A summary of the key physicochemical properties of tacrine hydrochloride is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	234.72 g/mol	[1][2]
Appearance	White to off-white or pale yellow crystalline powder.[1]	[1]
Melting Point	Approximately 283-286 °C (monohydrate)	
Solubility	Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[3]	[3]
pKa	9.98	
LogP	3.3	
UV/Vis λ_{max}	243, 326, 339 nm	[4]

Mechanism of Action: Cholinesterase Inhibition

Tacrine hydrochloride is a centrally-acting, reversible, non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a slightly higher affinity for BChE. Its primary therapeutic effect in the treatment of Alzheimer's disease is attributed to the inhibition of AChE in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine (ACh), thereby enhancing cholinergic neurotransmission in the brain.[5][6]

Beyond its primary action as a cholinesterase inhibitor, tacrine has been shown to have other effects on the cholinergic system, including modulating muscarinic and nicotinic receptors.[5][7] It has also been reported to interact with other neurotransmitter systems, including the monoaminergic systems.[7][8]



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Mechanism of action of Tacrine Hydrochloride.

Experimental Protocols

Synthesis of Tacrine Hydrochloride

The following protocol describes a common method for the synthesis of tacrine, which can then be converted to the hydrochloride salt. This procedure is based on the reaction of 2-aminobenzonitrile with cyclohexanone.

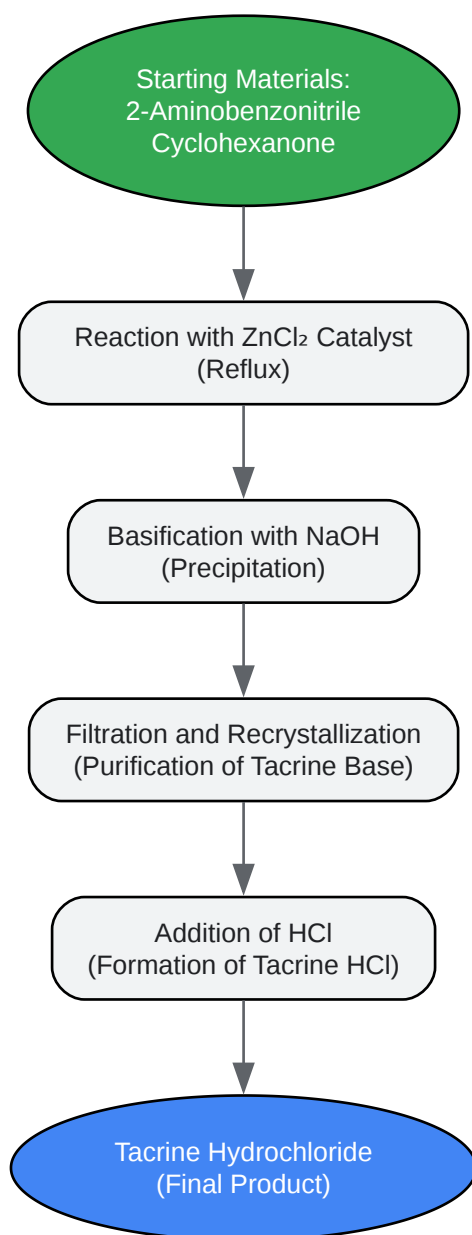
Materials:

- 2-Aminobenzonitrile
- Cyclohexanone
- Zinc chloride (anhydrous)
- Sodium hydroxide (NaOH)
- Ethanol

- Hydrochloric acid (HCl)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminobenzonitrile and cyclohexanone in equimolar amounts.
- **Catalyst Addition:** Add anhydrous zinc chloride as a catalyst.
- **Reflux:** Heat the reaction mixture to reflux with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium hydroxide to basify the mixture, which will precipitate the crude tacrine base.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration using a Büchner funnel. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.^[9]
- **Salt Formation:** To prepare the hydrochloride salt, dissolve the purified tacrine base in a suitable solvent and add a stoichiometric amount of hydrochloric acid. The tacrine hydrochloride will precipitate out of the solution and can be collected by filtration.



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General workflow for the synthesis of Tacrine HCl.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for the quantitative analysis of tacrine hydrochloride in pharmaceutical formulations and biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Chromatographic Conditions:

- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M triethylamine, pH adjusted to 3 with phosphoric acid) and an organic modifier (e.g., acetonitrile) in an isocratic elution mode. A typical ratio is 80:20 (aqueous:organic).[10]
- Flow Rate: 1.0 - 1.5 mL/min[10]
- Column Temperature: Ambient or controlled (e.g., 25 $^{\circ}$ C)
- Detection Wavelength: 243 nm[10]
- Injection Volume: 20 μ L

Sample Preparation:

- For Pharmaceutical Formulations: Accurately weigh a portion of the formulation, dissolve it in a suitable diluent (e.g., methanol), and filter through a 0.45 μ m syringe filter before injection.
- For Biological Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add a precipitating agent (e.g., acetonitrile or cold methanol) to the plasma sample, vortex, and centrifuge. The supernatant is then filtered and injected into the HPLC system.[11]

Method Validation:

The HPLC method should be validated according to standard guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of tacrine hydrochloride shows characteristic signals for the aromatic protons of the acridine ring system and the aliphatic protons of the tetrahydro-substituent. The exact chemical shifts can vary depending on the solvent used.[12][13]
- ^{13}C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Theoretical and experimental studies have been conducted to assign the chemical shifts of the carbon atoms in tacrine.[14]

Infrared (IR) Spectroscopy

The IR spectrum of tacrine hydrochloride displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations from the amine group, C-H stretching from the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the acridine ring.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tacrine. The protonated molecular ion $[\text{M}+\text{H}]^+$ is typically observed in the mass spectrum.[15]

This technical guide provides a foundational understanding of **tacrine hydrochloride (hydrate)** for research and development purposes. For more specific applications, further investigation and optimization of the described protocols may be necessary.

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